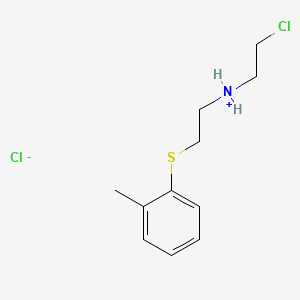
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-methylphenylthiol with beta-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise stoichiometric ratios and subjected to optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography or distillation, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups. This reaction is typically facilitated by the presence of a base.
Condensation: The compound can participate in condensation reactions with carbonyl compounds, leading to the formation of imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted amines, thiols, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloroethylamine and thioether functional groups, which can undergo nucleophilic substitution and oxidation-reduction reactions. These reactions enable the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Methylphenylthioethyl-beta-chloroethylamine hydrochloride can be compared with other similar compounds, such as:
2-Chloroethylamine hydrochloride: A simpler analogue that lacks the methylphenylthio group, making it less versatile in certain synthetic applications.
2-Bromoethylamine hydrobromide: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Bis(2-chloroethyl)amine hydrochloride: Contains two chloroethyl groups, making it more reactive and suitable for different types of chemical modifications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic and research applications.
Propiedades
Número CAS |
63918-03-6 |
|---|---|
Fórmula molecular |
C11H17Cl2NS |
Peso molecular |
266.2 g/mol |
Nombre IUPAC |
2-chloroethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H |
Clave InChI |
XNGOWNGMNKDJRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCC[NH2+]CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
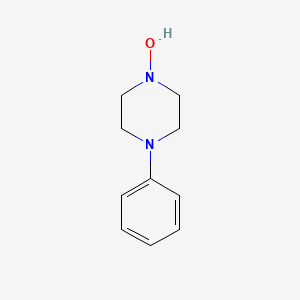
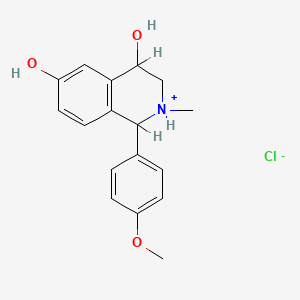
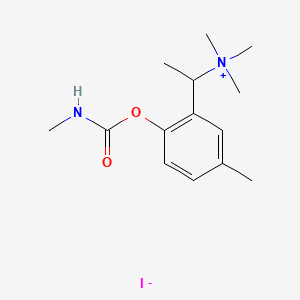
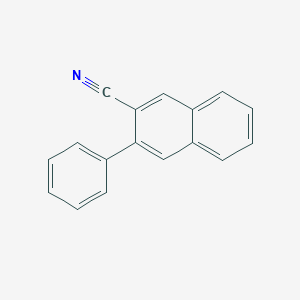
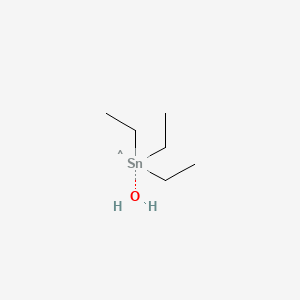
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
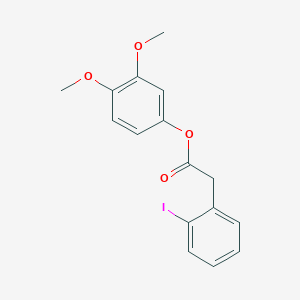
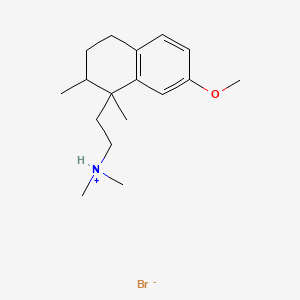

![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

